B1576587 Frenatin-4

Frenatin-4

Cat. No.: B1576587
Attention: For research use only. Not for human or veterinary use.
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Description

Frenatin-4 is a bioactive peptide identified in the skin secretions of Hylarana erythraea (Schlegel, 1837), a frog species native to Southeast Asia. It was isolated as part of a comparative proteomics study analyzing proteins expressed in undisturbed versus disturbed habitats . While its exact structure and mechanism remain understudied, this compound belongs to a broader class of amphibian skin peptides known for their antimicrobial, immunomodulatory, and signaling properties.

Properties

bioactivity

Antimicrobial

sequence

GFLDKLKKGASDFANALVNSIKGT

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Frenatin-4 shares functional similarities with other amphibian-derived antimicrobial peptides (AMPs), such as:

  • Bombinin (from Bombina species): Targets bacterial membranes via α-helical structures .
  • Dermaseptin (from Phyllomedusa species): Exhibits broad-spectrum antimicrobial activity through membrane disruption .
  • Magainin (from Xenopus laevis): Displays both antimicrobial and wound-healing properties .

Key Differences :

Habitat-Specific Expression : this compound is uniquely upregulated in undisturbed habitats, unlike Bombinin or Dermaseptin, which are constitutively expressed regardless of environmental stress .

Comparative Activity Profiles

The following table summarizes available data on this compound and related peptides:

Compound Source Key Functions Habitat Specificity Known Targets
This compound Hylarana erythraea Antimicrobial, ecological role Undisturbed habitats Gram-negative bacteria
Bombinin Bombina spp. Broad-spectrum antimicrobial Not observed Bacteria, fungi
Dermaseptin S1 Phyllomedusa sauvagii Antiviral, antifungal Not observed Enveloped viruses
Magainin 2 Xenopus laevis Antimicrobial, immunomodulatory Not observed Bacteria, protozoa
Mechanistic Insights

While most AMPs disrupt microbial membranes via electrostatic interactions, this compound’s ecological association suggests additional roles in stress response or interspecies signaling. For example:

  • Lysine-specific demethylase 6B (co-identified with this compound in H.
  • DNA helicase (another co-identified protein) may assist in repairing habitat-induced DNA damage, though its relationship to this compound remains unclear .

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